![molecular formula C12H18BrNZn B14879088 2-[(N-n-butyl-N-methylamino)methyl]phenylZinc bromide](/img/structure/B14879088.png)
2-[(N-n-butyl-N-methylamino)methyl]phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(N-n-Butylmethylamino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the zinc atom in the molecule enhances its reactivity and selectivity in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(N-n-Butylmethylamino)methyl]phenylzinc bromide typically involves the reaction of 2-[(N-n-Butylmethylamino)methyl]phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-[(N-n-Butylmethylamino)methyl]phenyl bromide+Zn→2-[(N-n-Butylmethylamino)methyl]phenylzinc bromide
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient synthesis of organozinc compounds.
Chemical Reactions Analysis
Types of Reactions
2-[(N-n-Butylmethylamino)methyl]phenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions like the Negishi coupling. It can also participate in addition reactions with electrophiles.
Common Reagents and Conditions
Negishi Coupling: This reaction involves the use of a palladium or nickel catalyst, along with a halide or pseudohalide electrophile. Typical conditions include the use of THF as a solvent and temperatures ranging from room temperature to reflux.
Addition Reactions: The compound can react with various electrophiles, such as aldehydes and ketones, to form new carbon-carbon bonds.
Major Products
The major products formed from these reactions are typically biaryl compounds or other complex organic molecules, depending on the nature of the electrophile used in the reaction.
Scientific Research Applications
2-[(N-n-Butylmethylamino)methyl]phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new pharmaceuticals.
Medicine: Its role in the synthesis of drug intermediates makes it valuable in medicinal chemistry for the development of new therapeutic agents.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science for the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-[(N-n-Butylmethylamino)methyl]phenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with a palladium or nickel catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved are primarily related to the catalytic cycle of the cross-coupling reaction.
Comparison with Similar Compounds
Similar Compounds
Phenylzinc bromide: A simpler organozinc reagent used in similar cross-coupling reactions.
2-[(N-Methylamino)methyl]phenylzinc bromide: A structurally related compound with a different substituent on the nitrogen atom.
Uniqueness
2-[(N-n-Butylmethylamino)methyl]phenylzinc bromide is unique due to the presence of the N-n-butylmethylamino group, which can influence the reactivity and selectivity of the compound in chemical reactions. This structural feature can provide advantages in specific synthetic applications, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C12H18BrNZn |
|---|---|
Molecular Weight |
321.6 g/mol |
IUPAC Name |
bromozinc(1+);N-methyl-N-(phenylmethyl)butan-1-amine |
InChI |
InChI=1S/C12H18N.BrH.Zn/c1-3-4-10-13(2)11-12-8-6-5-7-9-12;;/h5-8H,3-4,10-11H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
CSAVWFBGKSIVLU-UHFFFAOYSA-M |
Canonical SMILES |
CCCCN(C)CC1=CC=CC=[C-]1.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



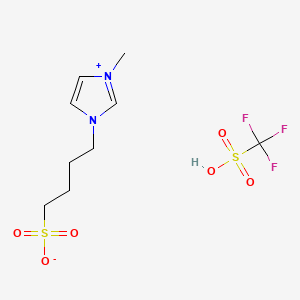
![3-cycloheptyl-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B14879024.png)
![8-Chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14879026.png)
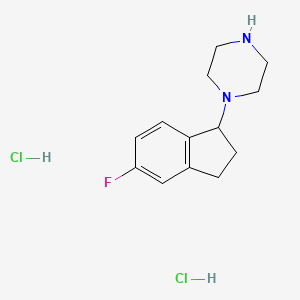
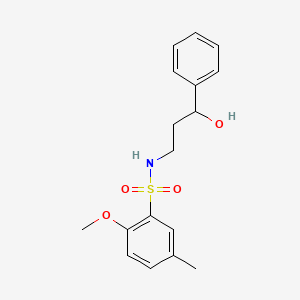
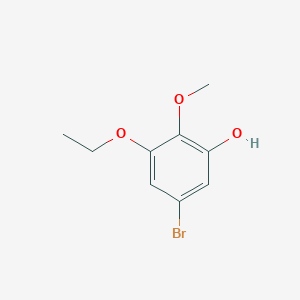
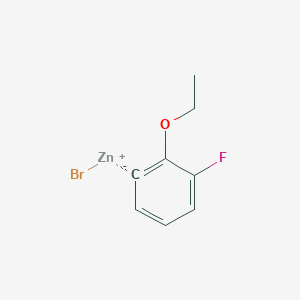
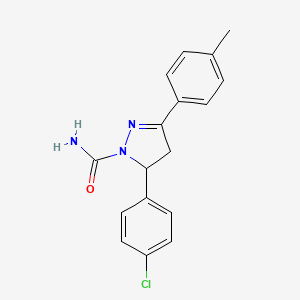
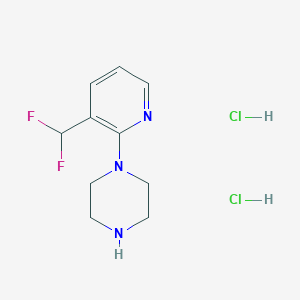
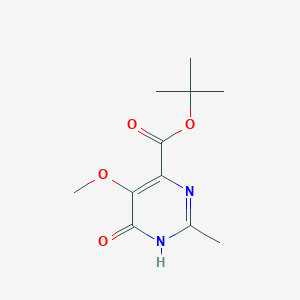
![4-[(3'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14879060.png)
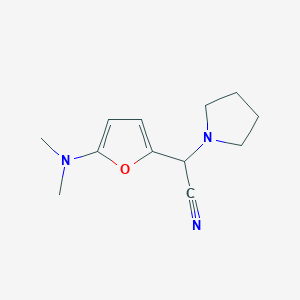
![4-Methyl-9-oxa-1,4-diazaspiro[5.5]undecane-2,5-dione](/img/structure/B14879070.png)
